molecular formula C9H10BrFN2O B12122426 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide

2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide

Cat. No.: B12122426
M. Wt: 261.09 g/mol
InChI Key: DXELBIYXRPQAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide is a chemical compound of significant interest in modern medicinal chemistry and drug discovery research. With a molecular structure that incorporates both bromo and fluoro substituents on the phenyl ring, this compound serves as a versatile building block or potential pharmacophore for designing novel therapeutic agents . Research into similar bromo-fluorophenyl derivatives has shown their relevance in the development of compounds with protective activity against toxins and viruses , as well as in the synthesis of potential affordable antitubercular agents . The structural features of this compound make it a valuable intermediate for synthetic chemists working to explore structure-activity relationships and to develop new pharmaceuticals with improved efficacy and safety profiles . As with all compounds in this class, it is intended for laboratory research purposes to further scientific understanding and innovation in pharmaceutical development. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10BrFN2O

Molecular Weight

261.09 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)5-2-3-7(11)6(10)4-5/h2-4,8,13H,1H3,(H2,12,14)

InChI Key

DXELBIYXRPQAIU-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=C(C=C1)F)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Bromination of 4-Fluorobenzaldehyde to 3-Bromo-4-fluorobenzaldehyde

The synthesis begins with the regioselective bromination of 4-fluorobenzaldehyde. A patented method employs ultrasonic-assisted bromination using sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (NaClO) in dichloromethane (DCM).

Procedure :

  • Solution A : 4-Fluorobenzaldehyde (1 mol) is dissolved in DCM (140–180 mL).

  • Solution B : NaBr (1–1.03 mol) is dissolved in water (90–110 mL), followed by the addition of 35% HCl (90–110 mL).

  • Reaction : Solutions A and B are mixed at 20–25°C under ultrasonic irradiation. NaClO (8–10%, 1.01–1.04 mol) is added dropwise over 1 hour.

  • Workup : The organic phase is separated, washed to neutrality, dried, and concentrated. Bulk melting crystallization at 31°C yields 3-bromo-4-fluorobenzaldehyde with 70–85% purity.

Key Data :

ParameterValue
Yield70–85%
Purity (HPLC)>95%
Reaction Temperature20–25°C

Formation of the Acetamide Backbone

The intermediate 3-bromo-4-fluorobenzaldehyde is converted to 2-(3-bromo-4-fluorophenyl)acetamide via a two-step process:

Step 1: Aldol Condensation

The aldehyde undergoes condensation with methylamine in the presence of acetic acid to form an imine intermediate.

Step 2: Reductive Amination

Sodium cyanoborohydride (NaBH3_3CN) reduces the imine to the secondary amine, followed by acetylation with acetic anhydride to yield the acetamide.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: Reflux at 80–90°C

  • Catalysts: None required

Yield Optimization :

FactorOptimal Value
Methylamine Equiv1.2–1.5
NaBH3_3CN Equiv1.1
Reaction Time6–8 hours

Mechanistic Insights into Key Reactions

Ultrasonic-Assisted Bromination Mechanism

Ultrasonic irradiation enhances the electrophilic aromatic substitution by generating reactive bromonium ions (Br+^+) from NaBr and NaClO. The fluorine atom directs bromination to the meta position due to its strong electron-withdrawing effect.

Ar-H+Br+Ar-Br+H+\text{Ar-H} + \text{Br}^+ \rightarrow \text{Ar-Br} + \text{H}^+

Reductive Amination Pathway

The imine intermediate (RC=NH\text{RC=NH}) is protonated to form an iminium ion (RC=NH2+\text{RC=NH}_2^+), which is reduced by NaBH3_3CN to the amine (RCH2NH2\text{RCH}_2\text{NH}_2).

RC=NH+H+RC=NH2+NaBH3CNRCH2NH2\text{RC=NH} + \text{H}^+ \rightarrow \text{RC=NH}2^+ \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2

Purification and Characterization

Crystallization Techniques

Bulk melting crystallization at 31°C is critical for removing unreacted starting materials and regioisomeric byproducts.

Crystallization Data :

ParameterValue
Purity Post-Crystallization98.5%
Recovery Rate85–90%

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6) : δ 7.85 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.10 (s, 2H, CH2_2), 2.75 (s, 3H, NCH3_3).

  • IR (KBr) : 3280 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=O stretch).

Challenges and Mitigation Strategies

Byproduct Formation During Bromination

Over-bromination at the ortho position occurs if NaClO is added too rapidly. Mitigation includes controlled dropwise addition and real-time HPLC monitoring.

Hygroscopicity of the Final Product

The acetamide absorbs moisture, necessitating storage under nitrogen or in a desiccator with silica gel.

Chemical Reactions Analysis

a. Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.

    Substitution: The bromine and fluorine substituents make it susceptible to nucleophilic substitution reactions.

b. Common Reagents and Conditions:

    Amination: Methylamine (CH₃NH₂) is used as the aminating agent.

    Acetylation: Acetic anhydride (CH₃CO)₂O or acetyl chloride (CH₃COCl) serves as the acetylating reagent.

c. Major Products: The major product is 2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide itself. by controlling reaction conditions, regioisomers or other byproducts may also form.

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, research indicates that derivatives of similar compounds display significant cytotoxic effects against human tumor cells, such as non-small cell lung cancer and melanoma . The mechanism of action often involves disrupting cellular processes essential for cancer cell proliferation.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AHOP-6210.5
Compound BMDA-MB-43515.3
Compound COVCAR-812.7

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties as well. Studies suggest that certain derivatives can exhibit moderate antibacterial and antifungal activities against pathogens like Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds may serve as potential candidates for developing new antimicrobial agents .

Synthetic Pathways

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Bromination and Fluorination : These halogenation steps are crucial for introducing the bromo and fluoro substituents on the aromatic ring.
  • Amidation Reactions : The introduction of the methylamino group is achieved through selective amidation techniques, which can be optimized for yield and purity.

Structure-Activity Relationships

Understanding the SAR is vital for enhancing the biological activity of this compound. Modifications to the bromo and fluoro groups can significantly affect potency and selectivity against specific targets. For instance, varying the position or nature of substituents on the aromatic ring has been shown to alter the compound's interaction with biological targets, leading to improved efficacy against cancer cells .

Drug Development

The therapeutic potential of 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide lies in its ability to act as a lead compound for drug development. Its structural features make it suitable for further modifications aimed at enhancing bioavailability and reducing toxicity.

Clinical Applications

Given its promising anticancer and antimicrobial properties, this compound could be developed into therapeutic agents targeting specific types of cancers or infections resistant to conventional treatments. Ongoing research is necessary to evaluate its safety profile and efficacy in clinical settings.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Bromine and fluorine substituents at the 3- and 4-positions (target compound) confer distinct electronic and steric effects compared to analogs with substitutions at 5-Br/2-F (e.g., CAS 1889883-76-4) . These differences influence π-π stacking and hydrogen-bonding interactions with biological targets.
  • Salt Forms : Hydrochloride salts (e.g., CAS 1049774-86-8) improve aqueous solubility, a critical factor for in vivo efficacy .

Biological Activity

2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide, an organic compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide includes a bromine atom and a fluorine atom attached to a phenyl ring, alongside a methylamino group. This configuration suggests potential interactions with biological targets that could lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, the presence of halogen atoms (bromine and fluorine) in the phenyl ring is known to enhance the antimicrobial potency of organic compounds. Studies have shown that derivatives can inhibit the growth of bacteria and fungi, suggesting that 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide may possess similar properties.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, particularly in breast and lung carcinoma lines. For instance, a study on structurally similar derivatives showed IC50 values indicating effective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (μM)
2-(3-Bromo-4-fluorophenyl)-N-methylacetamideMCF-710.28
2-(3-Bromo-4-fluorophenyl)-N-methylacetamideA5498.107
DoxorubicinMCF-70.877

The biological activity of 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Receptor Interaction : It may interact with various receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.
  • Disruption of Cellular Processes : By interfering with normal cellular functions, it can induce stress responses in targeted cells.

Case Studies

A notable case study involved the screening of a drug library that identified a novel anticancer compound structurally related to 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide. This study utilized multicellular spheroids to evaluate drug efficacy in a more physiologically relevant environment, revealing significant cytotoxic effects against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a bromo-fluorophenyl precursor with methylaminoacetamide derivatives. Key parameters include:

  • Temperature : Reactions often proceed optimally at 60–80°C to balance yield and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of Pd-based catalysts for cross-coupling reactions improves regioselectivity .
    • Optimization Strategy : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry (1.2:1 ratio of aryl halide to amine) to minimize unreacted starting material .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the methylamino group (δ ~2.8 ppm for CH₃NH) and aryl protons (δ ~7.2–7.8 ppm for bromo-fluorophenyl) .
  • X-ray Crystallography : Determines absolute stereochemistry and intramolecular hydrogen bonding between the acetamide and methylamino groups .
    • Purity Analysis : High-resolution mass spectrometry (HRMS) and HPLC (>99% purity) ensure batch consistency for biological assays .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • Initial Assays :

  • Enzyme Inhibition : Screen against kinases or proteases at 10 µM to identify hit activity .
  • Antimicrobial Testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacterial strains .
    • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) establish baseline toxicity (IC₅₀ > 50 µM is desirable) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates in its synthesis?

  • Quantum Chemical Calculations :

  • Use density functional theory (DFT) to model transition states in SNAr (nucleophilic aromatic substitution) reactions, identifying electron-deficient sites on the aryl ring .
  • Solvent effects are simulated via COSMO-RS to optimize solvation energy in coupling steps .
    • Reaction Path Screening : ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by prioritizing high-yield pathways .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Buffer Composition : Varying Mg²⁺/ATP levels alter enzyme kinetics; standardize assay buffers .
  • Metabolic Stability : Assess compound degradation in liver microsomes to confirm false negatives .
    • Statistical Validation : Apply ANOVA to compare replicate datasets and identify outliers .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Accelerated Stability Studies :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
    • Plasma Stability : Test in human plasma (37°C, 1h) to predict in vivo half-life .

Q. What structural modifications enhance its selectivity as a kinase inhibitor?

  • SAR (Structure-Activity Relationship) Approaches :

  • Fluorine Substitution : Introduce para-fluoro groups to improve binding pocket occupancy .
  • Methylamino Optimization : Replace methyl with cyclopropylamino to reduce off-target effects .
    • Co-crystallization Studies : Resolve ligand-enzyme complexes (e.g., with CDK2) to guide rational design .

Q. How do electronic effects of bromo/fluoro substituents influence its reactivity in cross-coupling reactions?

  • Hammett Analysis :

  • σₚ values for -Br (+0.26) and -F (+0.06) predict electron withdrawal, directing electrophilic substitution to the meta position .
    • DFT-Mapped Charge Distribution : Bromine’s inductive effect increases aryl ring electrophilicity, accelerating Suzuki-Miyaura couplings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.